molecular formula C14H26N2O2 B12084155 Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine

Cat. No.: B12084155
M. Wt: 254.37 g/mol
InChI Key: CIMQYLWCFWXFII-UHFFFAOYSA-N
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Description

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a piperidine derivative characterized by three key structural features:

  • Piperidine core: A six-membered nitrogen-containing heterocycle.
  • Oxane-4-carbonyl substituent: A tetrahydropyran (oxane) ring with a carbonyl group at position 4, attached to the piperidine nitrogen.
  • Ethylamine side chain: A methylene group at the piperidine’s 4-position, linked to an ethylamine moiety (-CH2-NH-CH2CH3).

This compound combines lipophilic (oxane), polar (carbonyl), and basic (amine) groups, making it a candidate for diverse pharmacological applications, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

[4-(ethylaminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C14H26N2O2/c1-2-15-11-12-3-7-16(8-4-12)14(17)13-5-9-18-10-6-13/h12-13,15H,2-11H2,1H3

InChI Key

CIMQYLWCFWXFII-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(CC1)C(=O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine typically involves the formation of the piperidine ring followed by the introduction of the oxane-4-carbonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds .

Scientific Research Applications

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Piperidine Derivatives with Carbonyl Substituents

Compound Name Carbonyl Group Type Piperidine Substituents Key Differences Reference
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine Oxane-4-carbonyl (6-membered ring) Ethylamine, methyl linkage Unique oxane-derived lipophilicity N/A
1-Cyclobutanecarbonylpiperidin-4-amine Cyclobutane carbonyl Primary amine at C4 Smaller, strained cyclobutane ring
1-Acetylpiperidin-4-amine Acetyl (linear carbonyl) Primary amine at C4 Simpler, non-cyclic carbonyl group
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide Chromene carboxamide Benzyl, carboxamide Extended aromatic system

Key Insights :

  • The oxane-4-carbonyl group in the target compound provides enhanced rigidity and lipophilicity compared to linear (acetyl) or strained (cyclobutane) carbonyls.

Piperidine Derivatives with Amine Side Chains

Compound Name Amine Group Type Additional Features Pharmacological Relevance Reference
This compound Ethylamine (-NHCH2CH3) Oxane carbonyl Unreported N/A
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}methyl)amine Primary amine 3-Fluorophenyl group Potential CNS activity (fluorine motif)
1-(Oxetan-3-yl)piperidin-4-amine oxalate Primary amine (salt form) Oxetane ring Improved solubility (oxalate salt)
N-(1-(3-Chlorophenyl)ethyl)piperidin-4-amine hydrochloride Secondary amine Chlorophenyl group Halogen-enhanced stability

Key Insights :

  • Halogenated derivatives (e.g., ) may exhibit improved metabolic stability due to reduced cytochrome P450 interactions.

Pharmacologically Active Piperidine Analogues

Compound Name Structure Highlights Therapeutic Application Reference
Goxalapladib Naphthyridine, trifluoromethyl groups Atherosclerosis treatment
4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid Phenethyl, phenyl groups Opioid receptor modulation

Key Insights :

  • Goxalapladib’s complex structure () demonstrates how extended piperidine derivatives can target cardiovascular diseases.

Biological Activity

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Chemical Formula : C14H21N3O2
  • Molecular Weight : 263.3354 g/mol
  • IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • CAS Number : Not available

This compound operates through various biological pathways:

  • Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in cellular signaling and inflammation. NO is involved in tumoricidal and bactericidal actions in macrophages, enhancing the synthesis of pro-inflammatory mediators such as IL6 and IL8 .
  • Receptor Interactions : Preliminary studies indicate that this compound may interact with muscarinic receptors, which are implicated in various neurological functions. This interaction suggests potential therapeutic applications in treating neurological disorders .
  • CYP450 Interaction : The compound exhibits a profile of interactions with cytochrome P450 enzymes, indicating its potential to influence drug metabolism and pharmacokinetics. Notably, it does not act as a substrate for CYP450 2C9 or CYP450 2D6, which are critical enzymes in drug metabolism .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeEffect/OutcomeReferences
Anti-inflammatoryEnhances IL6 and IL8 production
TumoricidalInduces NO-mediated tumoricidal effects
Neurological EffectsPotential antagonist at muscarinic receptors
Drug MetabolismNon-substrate for key CYP450 enzymes

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to macrophage cultures. The results demonstrated a significant increase in NO production, correlating with enhanced expression of pro-inflammatory cytokines such as IL6 and IL8. This suggests its potential use in conditions characterized by excessive inflammation.

Study 2: Neurological Applications

Research into the compound's interaction with muscarinic receptors revealed promising results for treating neurological diseases. In vitro assays indicated that the compound could modulate receptor activity, potentially leading to therapeutic effects in conditions like Alzheimer's disease.

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